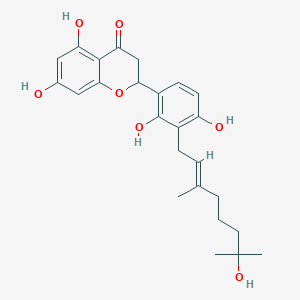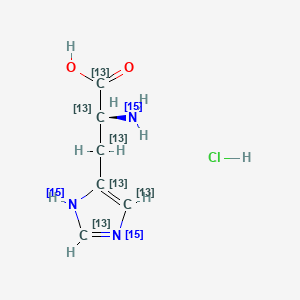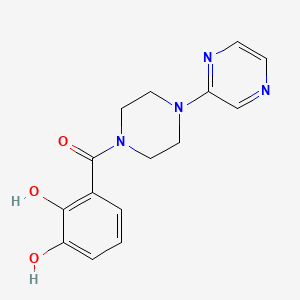
Anti-inflammatory agent 52
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 52 is an orally active, selective cyclooxygenase-2 inhibitor that induces G2/M phase arrest and exhibits anti-HT29 transfer activity. It demonstrates moderate anti-inflammatory efficacy and a notable safety profile, and uniquely inhibits tumor growth in mouse models, indicative of its anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 52 involves a multi-step process. One common synthetic route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . Another method involves the use of thiazole-based Schiff base derivatives synthesized using zinc oxide nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Anti-inflammatory agent 52 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and thiazole derivatives, which exhibit enhanced anti-inflammatory and anticancer activities .
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 52 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrimidine and thiazole derivatives.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored for its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs
Mecanismo De Acción
Anti-inflammatory agent 52 exerts its effects by selectively inhibiting cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting cyclooxygenase-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation. Additionally, it induces G2/M phase arrest in cancer cells, leading to apoptosis and inhibition of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug that inhibits both cyclooxygenase-1 and cyclooxygenase-2.
Diclofenac: Another nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory and analgesic properties
Uniqueness
Anti-inflammatory agent 52 is unique due to its selective inhibition of cyclooxygenase-2, which results in fewer gastrointestinal side effects compared to non-selective inhibitors like ibuprofen and diclofenac. Additionally, its ability to induce G2/M phase arrest and exhibit anticancer properties sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C24H21ClN2O3S |
|---|---|
Peso molecular |
453.0 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[4-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-2-4-17(5-3-16)24-27(23(29)15-31-24)20-10-12-21(13-11-20)30-14-22(28)26-19-8-6-18(25)7-9-19/h2-13,24H,14-15H2,1H3,(H,26,28) |
Clave InChI |
FUYBXRVZBAFANK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)


